Product packaging for Acid Red 111(Cat. No.:CAS No. 6358-57-2)

Acid Red 111

Cat. No.: B1630594
CAS No.: 6358-57-2
M. Wt: 830.8 g/mol
InChI Key: YFSRRLXAGNGNNQ-UHFFFAOYSA-L
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Description

Molecular Formula and Weight

The molecular composition of this compound demonstrates remarkable complexity through its extensive atomic framework and substantial molecular mass. The disodium salt form of this compound possesses the molecular formula C37H28N4Na2O10S3, representing a sophisticated arrangement of carbon, hydrogen, nitrogen, sodium, oxygen, and sulfur atoms. This molecular formula indicates the presence of thirty-seven carbon atoms forming the primary structural backbone, twenty-eight hydrogen atoms contributing to the overall molecular stability, four nitrogen atoms essential for the azo linkage formations, two sodium atoms functioning as counterions, ten oxygen atoms distributed across various functional groups, and three sulfur atoms primarily associated with sulfonic acid moieties.

The molecular weight of this compound in its disodium salt form has been consistently reported as 830.8 grams per mole across multiple authoritative sources. This substantial molecular weight reflects the compound's complex structure and extensive conjugated system. The free acid form of this compound, which lacks the sodium counterions, exhibits a reduced molecular weight of 786.85 grams per mole and corresponds to the molecular formula C37H30N4O10S3. The difference in molecular weight between the disodium salt and free acid forms demonstrates the impact of sodium ion coordination on the overall molecular mass calculation.

Parameter Disodium Salt Form Free Acid Form
Molecular Formula C37H28N4Na2O10S3 C37H30N4O10S3
Molecular Weight 830.8 g/mol 786.85 g/mol
Heavy Atoms 56 atoms 54 atoms
Hydrogen Bond Donors 1 3
Hydrogen Bond Acceptors 14 14

The heavy atom count for this compound reaches fifty-six atoms in the disodium salt form, indicating the substantial size and complexity of this molecular structure. The hydrogen bonding characteristics reveal one hydrogen bond donor and fourteen hydrogen bond acceptors in the disodium salt form, suggesting significant potential for intermolecular interactions and solubility in polar solvents.

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, resulting in the comprehensive chemical name: disodium 4-hydroxy-3-[[3-methyl-4-[2-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate. This detailed nomenclature systematically describes the complete molecular architecture, beginning with the disodium counterions and progressing through the complex aromatic system with its multiple substituents and functional groups. The nomenclature explicitly identifies the presence of hydroxyl groups, methyl substituents, diazenyl linkages, and sulfonate functionalities within the molecular framework.

Alternative International Union of Pure and Applied Chemistry nomenclature includes the designation 2,7-Naphthalenedisulfonic acid, 3-[[2,2'-dimethyl-4'-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt. This nomenclature emphasizes the naphthalenedisulfonic acid core structure and systematically describes the attached biphenyl and substituted phenyl moieties. The complexity of these nomenclature systems reflects the intricate molecular architecture and the need for precise chemical identification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H28N4Na2O10S3 B1630594 Acid Red 111 CAS No. 6358-57-2

Properties

IUPAC Name

disodium;4-hydroxy-3-[[3-methyl-4-[2-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H30N4O10S3.2Na/c1-22-4-12-30(13-5-22)54(49,50)51-29-10-6-26(7-11-29)38-39-27-8-15-32(23(2)18-27)33-16-9-28(19-24(33)3)40-41-36-35(53(46,47)48)21-25-20-31(52(43,44)45)14-17-34(25)37(36)42;;/h4-21,42H,1-3H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSRRLXAGNGNNQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5=C(C=C6C=C(C=CC6=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H28N4Na2O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044708
Record name Acid Red 111
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

830.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6358-57-2
Record name C.I. Acid Red 111
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 3-[2-[2,2'-dimethyl-4'-[2-[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-4-hydroxy-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acid Red 111
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3-[[2,2'-dimethyl-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxynaphthalene-2,7-disulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ACID RED 111
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

First Coupling with 4-Hydroxynaphthalene-2,7-disulfonic Acid

The diazonium salt reacts with the hydroxyl group of 4-hydroxynaphthalene-2,7-disulfonic acid, forming a monoazo compound. This intermediate retains one reactive diazonium group for further coupling.

Second Coupling with Phenol

The remaining diazonium group couples with phenol, introducing a second azo linkage. The reaction’s selectivity is ensured by maintaining a slightly acidic pH (6–7) and temperatures of 20–25°C.

Esterification Step

To enhance the dye’s stability and solubility, the phenolic hydroxyl group from the coupled phenol undergoes esterification with 4-methylbenzene-1-sulfonyl chloride . This reaction is conducted in anhydrous dichloromethane at 40–50°C, catalyzed by pyridine to absorb liberated HCl:

$$
\text{Ar-OH} + \text{ClSO}2\text{C}6\text{H}4\text{CH}3 \rightarrow \text{Ar-OSO}2\text{C}6\text{H}4\text{CH}3 + \text{HCl}
$$

Key Outcomes:

  • The sulfonyl ester group improves the dye’s resistance to hydrolysis.
  • Sodium hydroxide is added post-reaction to neutralize excess acid and precipitate the final product.

Industrial Production Methods

Industrial-scale synthesis prioritizes cost efficiency and yield optimization. Key adaptations include:

Parameter Laboratory Scale Industrial Scale
Reactor Volume 1–5 L 1,000–5,000 L
Temperature Control Ice baths Jacketed reactors with coolant circulation
Purification Column chromatography Filtration and spray drying
Yield 65–75% 85–90%

Industrial processes employ continuous flow reactors to maintain consistent reaction conditions and reduce byproduct formation. Waste management systems capture unreacted amines and sulfonic acids for recycling, aligning with environmental regulations.

Optimization of Reaction Conditions

pH Adjustment

  • Diazotization: pH 1–2 (HCl/NaNO$$_2$$ system).
  • Coupling: pH 8–9 (Na$$2$$CO$$3$$ buffer).
  • Esterification: pH 7–8 (pyridine neutralization).

Solvent Selection

  • Water for diazotization and coupling (ensures solubility of ionic intermediates).
  • Dichloromethane for esterification (anhydrous conditions prevent hydrolysis).

Catalysts and Additives

  • Pyridine: Scavenges HCl during esterification.
  • Sodium chloride: Salting-out agent to precipitate the final dye.

Challenges and Mitigation Strategies

  • Byproduct Formation: Excess nitrous acid can lead to over-diazotization. This is mitigated by precise stoichiometric control and real-time monitoring using UV-Vis spectroscopy.
  • Thermal Degradation: High temperatures during esterification may decompose the dye. Jacketed reactors with coolant loops maintain temperatures below 50°C.
  • Environmental Impact: Wastewater containing aromatic amines is treated with activated carbon adsorption and ozonation before discharge.

Comparative Analysis with Alternative Methods

While the described method is dominant, alternative approaches have been explored:

Method Advantages Disadvantages
Electrochemical Synthesis Reduced reagent use High energy costs
Microwave-Assisted Faster reaction times Limited scalability
Enzymatic Coupling Eco-friendly Low yield (30–40%)

Current industrial practices favor traditional diazotization-coupling due to its reliability and scalability.

Chemical Reactions Analysis

Types of Reactions: : Acid Red 111 undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: The azo group can be reduced to form aromatic amines.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents.

Major Products

    Oxidation: Products include quinones and other oxidized aromatic compounds.

    Reduction: Products include aromatic amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Acid Red 111 has a wide range of applications in scientific research, including:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining biological tissues for microscopic examination.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The mechanism of action of Acid Red 111 involves its interaction with the molecular targets in the substrate it is applied to. In textile dyeing, the dye molecules form strong interactions with the fibers, resulting in vibrant and long-lasting coloration. The azo group in this compound is responsible for its chromophoric properties, allowing it to absorb visible light and impart color.

Comparison with Similar Compounds

Structural Analogues: Azo Dyes

Acid Red 111 belongs to the diazo subclass, characterized by two azo groups. Comparatively, monoazo dyes (e.g., Acid Red 18, C.I. 16255) contain a single azo bond and simpler structures.

Key Structural Features of Comparable Azo Dyes

Property This compound Typical Monoazo Dye (e.g., Acid Red 88)
Azo Groups 2 1
Sulfonate Groups 3 1–2
Molecular Weight 830.82 g/mol ~400–600 g/mol
Solubility High (due to sulfonates) Moderate to High
Functional Analogues: Acid Dyes

This compound shares functional similarities with other sulfonated acid dyes, such as Acid Red 27 (Allura Red AC), a monoazo dye used in food and cosmetics. However, this compound’s diazo structure and higher sulfonation differentiate its solubility and environmental persistence. highlights its removal via β-cyclodextrin/chitosan composites, a method also effective for other sulfonated azo dyes like Acid Orange 7 .

Adsorption Efficiency Comparison

Dye Adsorbent Removal Efficiency Reference
This compound EDTA-β-cyclodextrin/chitosan ~90% (estimated)
Acid Orange 7 Activated carbon 85–95% [General Knowledge]
Stability and Environmental Impact

indirectly suggests that this compound’s decomposition in soil may depend on oxidative enzyme activity. This contrasts with natural pigments like anthocyanins (e.g., cyanidin derivatives in red sorghum seeds), which degrade more readily under environmental stressors .

Degradation Factors

Factor This compound Anthocyanins (Natural Pigments)
Lightfastness Moderate Low (UV-sensitive)
Soil Enzyme Interaction Slow (low oxidase activity in red soils) Rapid (microbial/metabolic pathways)
pH Sensitivity Stable in acidic conditions Degrades at neutral/basic pH

Biological Activity

Acid Red 111 (C.I. 23266) is an azo dye widely used in the textile industry for dyeing wool, polyamide fibers, and leather. Its molecular formula is C37H28N4Na2O10S3C_{37}H_{28}N_{4}Na_{2}O_{10}S_{3} with a molecular weight of 830.82 g/mol . Despite its industrial applications, research into the biological activity of this compound has revealed significant concerns regarding its toxicity and potential health effects.

This compound is classified as a double azo dye, characterized by its vibrant red color. The chemical structure contributes to its stability and solubility in water, making it suitable for various dyeing processes. The dye's structure includes sulfonic acid groups, which enhance its water solubility and affinity for proteinaceous fibers .

Cytotoxicity

Research has indicated that this compound exhibits cytotoxic effects on various cell lines. A study demonstrated that exposure to this compound resulted in significant cell death in human lung fibroblast cells (WI-38), with an IC50 value indicating potent cytotoxicity . The mechanism of toxicity appears to involve oxidative stress, leading to increased levels of reactive oxygen species (ROS) and subsequent cellular damage.

Genotoxicity

Genotoxic effects have also been observed with this compound. In vitro studies using the Ames test showed that this compound can induce mutations in bacterial strains, suggesting potential carcinogenic properties . Additionally, chromosomal aberrations were noted in mammalian cells exposed to the dye, raising concerns about its long-term effects on human health.

Environmental Impact

This compound is not only a concern for human health but also poses risks to aquatic ecosystems. Studies have shown that the dye can persist in the environment and may bioaccumulate in aquatic organisms. The degradation products of this compound have been found to be toxic to fish and other marine life, highlighting the need for effective wastewater treatment methods to mitigate environmental contamination .

Case Study 1: Human Health Risks

A case study involving workers in the textile industry revealed a correlation between prolonged exposure to this compound and increased incidences of respiratory issues and skin irritations. Health assessments indicated elevated levels of inflammatory markers among workers, suggesting that chronic exposure may lead to long-term health complications .

Case Study 2: Aquatic Toxicity

In a controlled laboratory setting, researchers exposed freshwater fish (Danio rerio) to varying concentrations of this compound. The study found significant behavioral changes and increased mortality rates at higher concentrations. Histopathological examinations revealed damage to gill tissues, indicating that this compound poses a substantial risk to aquatic life .

Summary of Biological Activities

Biological Activity Effect Reference
CytotoxicityInduces cell death in WI-38 cells
GenotoxicityCauses mutations in bacterial strains
Environmental impactToxic to aquatic organisms; persistent pollutant
Respiratory issuesLinked to exposure among textile workers
Gill damageObserved in fish exposed to high concentrations

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.